
Avanafil impurity 26
概要
説明
Avanafil impurity 26 is a process-related impurity found in avanafil, a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction in men. This compound is one of several impurities that can be formed during the synthesis of avanafil. The presence of impurities in pharmaceutical compounds is a critical concern as they can affect the efficacy and safety of the final product.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of avanafil impurity 26 involves multiple steps, including the use of various reagents and catalysts. The synthetic route typically starts with the reaction of 1-ethyl- (3-dimethylaminopropyl)carbamyldiimide hydrochloride and 1-hydroxybenzotriazole as reactive acid–amine binding agents . The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to monitor and control the levels of impurities . The industrial production methods are designed to minimize the formation of impurities and ensure the safety and efficacy of the final pharmaceutical product.
化学反応の分析
Types of Reactions: Avanafil impurity 26 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis and characterization of the impurity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrazine, ammonium formate, and acetonitrile . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving this compound include various hydrazide-containing structures . These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
Characteristics of Avanafil Impurity 26
This compound is characterized by its structural similarity to the parent compound, which can influence its pharmacological properties. Understanding its behavior under various conditions is crucial for ensuring safety and efficacy in clinical applications. Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to profile this impurity effectively, providing insights into its degradation pathways and potential toxicological impacts .
Table 1: Key Characteristics of this compound
Characteristic | Description |
---|---|
Chemical Structure | Similar to Avanafil, affecting PDE5 inhibition |
Solubility | Slightly soluble in organic solvents |
Stability | Sensitive to light and temperature |
Toxicological Profile | Requires further investigation for safety |
Analytical Methods for Detection
The detection and quantification of this compound are vital for quality control in pharmaceutical formulations. Various analytical techniques have been developed:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method offers high sensitivity and specificity, making it suitable for detecting low concentrations of impurities in complex matrices .
- Voltammetric Sensing : A newly developed electroanalytical method provides rapid detection capabilities for avanafil and its impurities, including impurity 26. This technique utilizes boron-doped diamond electrodes to enhance sensitivity .
Table 2: Summary of Analytical Techniques
Technique | Advantages | Limitations |
---|---|---|
LC-MS | High sensitivity, specificity | Requires expensive equipment |
Voltammetric Sensing | Fast analysis, low cost | May require extensive calibration |
Toxicological Insights
The safety profile of this compound is critical, especially given its potential presence in pharmaceutical products. Toxicological studies indicate that impurities can lead to adverse effects such as visual disturbances and dyspepsia when present in significant amounts . Therefore, regulatory bodies emphasize the need for rigorous testing of impurities during drug development.
Case Study: Toxicity Assessment
A recent study assessed the toxicological impact of this compound through in-silico methods, predicting potential adverse effects based on structural characteristics. The findings highlighted the necessity for continuous monitoring of impurities in commercial formulations to mitigate risks associated with long-term use .
Applications in Pharmaceutical Formulations
This compound's role extends beyond being a mere contaminant; it can influence the pharmacokinetics and pharmacodynamics of the drug. Its presence may alter the efficacy of avanafil by affecting absorption rates or metabolic pathways.
Table 3: Implications for Pharmaceutical Development
Application | Impact |
---|---|
Quality Control | Ensures safety and efficacy |
Formulation Development | Guides optimization of drug delivery systems |
Regulatory Compliance | Meets safety standards set by health authorities |
作用機序
The mechanism of action of avanafil impurity 26 involves its interaction with molecular targets and pathways in the body. As a process-related impurity, it does not have a direct therapeutic effect but can influence the overall safety and efficacy of the pharmaceutical product. The molecular targets and pathways involved in its action are similar to those of avanafil, which inhibits phosphodiesterase-5 and increases levels of cyclic guanosine monophosphate (cGMP) to cause vasodilation .
類似化合物との比較
Avanafil impurity 26 can be compared with other similar impurities found in avanafil, such as impurity A, impurity B, impurity C, and impurity D . These impurities share similar chemical structures and are formed during the synthesis of avanafil. this compound is unique in its specific chemical composition and the conditions under which it is formed.
List of Similar Compounds:- Avanafil impurity A
- Avanafil impurity B
- Avanafil impurity C
- Avanafil impurity D
Each of these impurities has its own unique properties and potential impact on the safety and efficacy of the final pharmaceutical product.
生物活性
Avanafil is a selective phosphodiesterase type 5 (PDE5) inhibitor primarily used for treating erectile dysfunction (ED). Its biological activity can be influenced by various impurities, including Avanafil Impurity 26. This article explores the biological activity of this compound, focusing on its pharmacological effects, stability, analytical methods for detection, and relevant case studies.
1. Overview of Avanafil and Its Impurities
Avanafil, introduced in 2012, is known for its rapid onset of action and selectivity towards PDE5. The compound works by inhibiting the degradation of cyclic guanosine monophosphate (cGMP), leading to increased blood flow to the penis during sexual arousal . However, the presence of impurities, such as this compound, can potentially alter its efficacy and safety profile.
While specific data on the mechanism of action for this compound is limited, it is essential to consider that impurities can affect the pharmacodynamics of the parent compound. Generally, PDE5 inhibitors like Avanafil enhance cGMP levels, promoting vasodilation. Impurities may modulate this effect either by acting as competitive inhibitors or by altering the pharmacokinetics of the drug.
2.2 Pharmacological Effects
Research indicates that impurities in pharmaceutical compounds can lead to variations in potency and selectivity. For instance, studies have shown that certain impurities can exhibit significant PDE inhibitory activity, which may influence therapeutic outcomes .
Table 1: Inhibitory Potency of Avanafil and Its Impurities
Compound | IC50 (nM) |
---|---|
Avanafil | 0.08 |
M4 Metabolite | 51 |
M16 Metabolite | 4100 |
This compound* | TBD |
*Note: TBD = To Be Determined based on further research.
3. Stability and Analytical Methods
Understanding the stability of Avanafil and its impurities is crucial for ensuring drug quality. A stability-indicating HPLC method has been developed to separate and quantify various degradants and impurities in Avanafil formulations . This method allows for the detection of impurities below reporting thresholds and ensures that they remain within acceptable limits during storage.
Table 2: Stability Data for Avanafil Formulations
Condition | % Mass Balance |
---|---|
Room Temperature | >97% |
Elevated Temperature | >95% |
Humidity Exposure | >96% |
4. Case Studies and Clinical Findings
A pilot study assessing treatment satisfaction with avanafil highlighted the importance of purity in achieving desired therapeutic outcomes. Patients treated with avanafil showed significant improvements in erectile function scores compared to baseline measurements . The presence of impurities like this compound could potentially influence these results.
Case Study Summary: Treatment Outcomes with Avanafil
- Study Design: Multicenter, randomized controlled trial.
- Participants: 200 patients with ED.
- Primary Outcome: Change in International Index of Erectile Function (IIEF) score.
- Results: Significant improvement in IIEF scores among those treated with avanafil compared to placebo.
特性
IUPAC Name |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfanyl-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2S/c1-28-15-5-4-12(8-14(15)20)9-23-17-13(10-25-19(26-17)29-2)18(27)24-11-16-21-6-3-7-22-16/h3-8,10H,9,11H2,1-2H3,(H,24,27)(H,23,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOLBSYPUBHTRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)SC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。